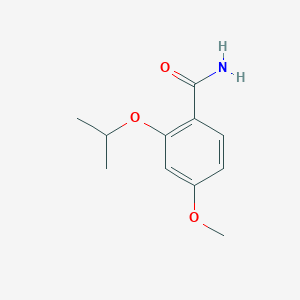
Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-, also known as eugenol, is a naturally occurring compound found in various essential oils, particularly clove oil. It is a phenolic compound with a methoxy group and an allyl chain, contributing to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Eugenol can be synthesized through several methods, including:
Isolation from Natural Sources: The most common method involves extracting eugenol from clove oil using steam distillation.
Chemical Synthesis: Eugenol can be synthesized from guaiacol and allyl bromide through an alkylation reaction.
Industrial Production Methods
Industrially, eugenol is primarily obtained from clove oil. The process involves:
Steam Distillation: Clove oil is subjected to steam distillation to separate eugenol.
Purification: The distillate is then purified using various techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Eugenol undergoes several types of chemical reactions, including:
Oxidation: Eugenol can be oxidized to form vanillin, a valuable flavoring agent.
Reduction: Reduction of eugenol can yield dihydroeugenol.
Substitution: Eugenol can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is used for reduction.
Substitution: Halogenating agents like bromine (Br₂) can be used for substitution reactions.
Major Products Formed
Vanillin: Formed through the oxidation of eugenol.
Dihydroeugenol: Formed through the reduction of eugenol.
Bromoeugenol: Formed through bromination of eugenol.
科学研究应用
Eugenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing various aromatic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its analgesic and anti-inflammatory effects.
Industry: Used in the production of perfumes, flavorings, and cosmetics.
作用机制
Eugenol exerts its effects through various mechanisms:
Antimicrobial Action: Disrupts the cell membrane of microorganisms, leading to cell lysis.
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress.
Analgesic Effect: Inhibits the synthesis of prostaglandins, reducing pain and inflammation.
相似化合物的比较
Eugenol can be compared with other phenolic compounds such as:
Guaiacol: Similar structure but lacks the allyl chain.
Vanillin: An oxidation product of eugenol with a formyl group instead of the allyl chain.
Isoeugenol: An isomer of eugenol with the double bond in a different position.
Conclusion
Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-, or eugenol, is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo various reactions, making it valuable in synthetic chemistry, biology, medicine, and industry.
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
4-(3-hydroxyprop-2-enyl)-2-methoxyphenol |
InChI |
InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2,4-7,11-12H,3H2,1H3 |
InChI 键 |
COZBGKLOQYBHKN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)CC=CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)


![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)








